molecular formula C28H55NO3 B8600644 12-(Hexadecanoylamino)dodecanoic acid CAS No. 116045-25-1

12-(Hexadecanoylamino)dodecanoic acid

Cat. No. B8600644
M. Wt: 453.7 g/mol
InChI Key: IHDMBCLUVRBCER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05047535

Procedure details

A sample of 5.13 g (20.0 mmol) hexadecanoic acid, 2.30 g (20.0 mmol) N-hydroxysuccinimide and 4.53 g (22.0 mmol) dicyclohexylcarbodiimide (DOC) was dissolved in 20 ml dry tetrahydrofurane or methylenechloride. The temperature of the reaction mixture was kept at 20° C. and the mixture stirred overnight under an atmosphere of nitrogen. The precipitate was removed by filtration and the filtrate concentrated by rotoevaporation to dryness to yield 6.0 g (85%) of the succinimidylester. 180 mg (0.509 mmol) of this active ester and 110 mg (0.510 mmol) 12-aminododecanoic acid were suspended in 3 ml dry dimethoxyethane or dioxane and stirred at 50°-60° C. for ca. 4 h. The reaction mixture was filtered hot and diluted with ice water. The precipitate was removed by filtration and purified by crystallization from methanol to yield 165 mg (72%) of the product as colourless cystals, m.p. 119°-121° C.
[Compound]
Name
ester
Quantity
180 mg
Type
reactant
Reaction Step One
Quantity
110 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Four
Yield
72%

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][C:13]([OH:15])=[O:14].[O:16]1[CH2:21][CH2:20]OCC1.[CH2:22]([CH2:25]OC)OC>>[O:16]=[C:21]([NH:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][C:13]([OH:15])=[O:14])[CH2:20][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH2:22][CH3:25]

Inputs

Step One
Name
ester
Quantity
180 mg
Type
reactant
Smiles
Step Two
Name
Quantity
110 mg
Type
reactant
Smiles
NCCCCCCCCCCCC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOCC1
Step Four
Name
Quantity
3 mL
Type
reactant
Smiles
C(OC)COC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered hot
ADDITION
Type
ADDITION
Details
diluted with ice water
CUSTOM
Type
CUSTOM
Details
The precipitate was removed by filtration
CUSTOM
Type
CUSTOM
Details
purified by crystallization from methanol

Outcomes

Product
Name
Type
product
Smiles
O=C(CCCCCCCCCCCCCCC)NCCCCCCCCCCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 165 mg
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.